molecular formula C7H7BrClN B1277025 4-Bromo-5-chloro-2-methylaniline CAS No. 30273-47-3

4-Bromo-5-chloro-2-methylaniline

Cat. No. B1277025
CAS RN: 30273-47-3
M. Wt: 220.49 g/mol
InChI Key: VMYZAFFWRFOHME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective displacement reactions, Sandmeyer reactions, and condensation reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another example is the synthesis of a Schiff base compound through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of 4-Bromo-5-chloro-2-methylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using techniques such as X-ray crystallography, IR, MS, and NMR spectroscopy. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to be monoclinic with specific space group parameters . Similarly, the Schiff base compound synthesized in another study also crystallized in the monoclinic system . These findings suggest that 4-Bromo-5-chloro-2-methylaniline could also exhibit a well-defined crystalline structure, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The papers describe various chemical reactions, including the formation of Schiff bases and the use of halogen...halogen and C-H...π hydrogen bonds to form complex structures . These reactions are crucial for the synthesis of complex molecules and could be relevant for the chemical reactions that 4-Bromo-5-chloro-2-methylaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized by their crystal systems, space groups, and hydrogen bonding patterns. For instance, the Schiff base compound is stabilized by intermolecular C-H...N and intramolecular C-H...O hydrogen bonds, as well as π...π interactions . The compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester is another example where hydrogen bonding is discussed . These properties are indicative of the potential behavior of 4-Bromo-5-chloro-2-methylaniline in various environments and could predict its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis Applications

4-Bromo-5-chloro-2-methylaniline has been utilized in various synthesis processes. For instance, Xue Xu (2006) described the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, which involves the reduction to give 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction (Xue Xu, 2006). Similarly, in the study of multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, 4-bromo-3-methylaniline was reacted with 4-chlorobutyryl chloride/TEA, indicating its use in large-scale organic synthesis (Ennis et al., 1999).

Metabolic and Biochemical Studies

Significant research has been conducted on the metabolism of related compounds. Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, providing insights into metabolic pathways and potential biochemical applications (Boeren et al., 1992). Hill, Shih, and Struck (1979) studied the biochemical interactions of 4-chloro-2-methylaniline, highlighting its binding to proteins, DNA, and RNA in rat liver, which underscores its potential for biochemical research (Hill, Shih & Struck, 1979).

Material Science and Chemical Engineering

In material science and chemical engineering, 4-Bromo-5-chloro-2-methylaniline derivatives have been synthesized for various applications. For example, Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, potentially useful in material science for their non-linear optical properties and reactivity (Rizwan et al., 2021).

Analytical Chemistry

In analytical chemistry, the compound's derivatives are also significant. Wegman and Korte (1981) presented findings on aniline, chloroanilines, dichloroanilines, and 2- and 4-methylaniline in Dutch rivers, demonstrating its importance in environmental monitoring and analysis (Wegman & Korte, 1981).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

4-bromo-5-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYZAFFWRFOHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428268
Record name 4-bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-2-methylaniline

CAS RN

30273-47-3
Record name 4-bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30273-47-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ D'Amico, WE Dahl - The Journal of Organic Chemistry, 1975 - ACS Publications
… 99-98-9; Nphenyl-p-phenylenediamine, 101-54-2; methylamine, 74-89-5; mtrifluoromethylaniline, 98-16-8; aniline, 62-53-3; p-chloroaniline, 106-47-8; 4-bromo-5-chloro-2-methylaniline…
Number of citations: 25 pubs.acs.org
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org

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